Fmoc-Lys(Adpoc)-OH

Descripción

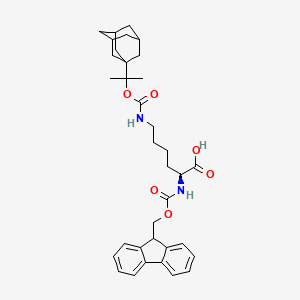

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44N2O6/c1-34(2,35-18-22-15-23(19-35)17-24(16-22)20-35)43-32(40)36-14-8-7-13-30(31(38)39)37-33(41)42-21-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h3-6,9-12,22-24,29-30H,7-8,13-21H2,1-2H3,(H,36,40)(H,37,41)(H,38,39)/t22?,23?,24?,30-,35?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRNQHZMNQDGPI-DVAIHDFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Preparative Methodologies for Fmoc Lys Adpoc Oh

Historical Development of Adpoc Protecting Group Chemistry for Lysine (B10760008)

The advent of solid-phase peptide synthesis (SPPS) necessitated the development of a diverse toolbox of protecting groups to prevent unwanted side reactions at the various functional groups of amino acids. openaccesspub.org For lysine, which possesses two amino groups (α-amino and ε-amino), orthogonal protection is paramount. openaccesspub.orgwikipedia.org The 9-fluorenylmethyloxycarbonyl (Fmoc) group has become a standard for the temporary protection of the α-amino group, removable under basic conditions. advancedchemtech.comnih.gov This created a need for compatible protecting groups for the ε-amino group of lysine that are stable to the basic conditions of Fmoc-deprotection but can be removed under specific, non-competing conditions.

Optimized Synthetic Pathways for Fmoc-Lys(Adpoc)-OH Preparation

The preparation of this compound involves the sequential and regioselective introduction of the Fmoc and Adpoc protecting groups onto the lysine backbone. A common synthetic strategy begins with the protection of the ε-amino group of lysine, followed by the protection of the α-amino group.

One general approach involves the reaction of L-lysine with an Adpoc-introducing reagent, such as Adpoc-O-succinimide or a similar activated derivative, under basic conditions. This reaction preferentially occurs at the more nucleophilic ε-amino group. Following the successful introduction of the Adpoc group, the α-amino group of the resulting Lys(Adpoc)-OH is then reacted with Fmoc-O-succinimide (Fmoc-OSu) or Fmoc-chloride to yield the desired product, this compound. lookchem.com

Alternative pathways might involve starting with a pre-protected lysine derivative, for instance, by first protecting the α-amino group with a temporary protecting group that can be selectively removed without affecting the subsequently introduced Adpoc group. However, the former method is generally more direct. The optimization of these pathways focuses on maximizing yield, minimizing side reactions such as the formation of di-protected lysine, and ensuring high purity of the final product. nih.gov

Table 1: Comparison of Reagents for Fmoc and Adpoc Group Introduction

| Protecting Group | Reagent | Key Characteristics |

|---|---|---|

| Fmoc | Fmoc-O-succinimide (Fmoc-OSu) | Commonly used, good reactivity, forms a stable active ester. |

| Fmoc-chloride | More reactive than Fmoc-OSu, but can be less selective. | |

| Adpoc | Adpoc-O-succinimide | Provides good selectivity for the ε-amino group of lysine. |

| Adpoc-azide | Another option for introducing the Adpoc group. |

Regioselective Functionalization and Protecting Group Introduction Techniques

The key to synthesizing this compound lies in the ability to differentiate between the two amino groups of lysine. The ε-amino group is generally more nucleophilic than the α-amino group, a property that is exploited for regioselective protection. By carefully controlling the reaction conditions, such as pH and the stoichiometry of the protecting group reagent, the Adpoc group can be directed primarily to the ε-position.

Copper chelation is a well-established technique for the temporary protection of the α-amino and α-carboxyl groups of amino acids, leaving the side-chain functional group available for reaction. nih.gov In the context of lysine, forming a copper(II) complex with the α-amino and carboxyl groups allows for the selective acylation of the ε-amino group with the Adpoc-introducing reagent. Subsequent removal of the copper with a chelating agent like EDTA regenerates the free α-amino and carboxyl groups, with the Adpoc group installed on the side chain. The final step is the introduction of the Fmoc group at the now-free α-amino position.

Another technique involves the use of enzymatic catalysis, where specific enzymes can differentiate between the α- and ε-amino groups, although this is less common in the routine chemical synthesis of protected amino acids. The choice of solvent and base is also critical in influencing the regioselectivity of the reaction. Aprotic polar solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are often used to facilitate the dissolution of the reactants and promote the desired reaction. uci.edu

Process Optimization and Scale-Up Considerations in this compound Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale presents several challenges. Process optimization is crucial to ensure the economic viability, safety, and consistency of the manufacturing process.

Key areas for optimization include:

Reagent Selection and Cost: The cost of starting materials and reagents is a major factor in large-scale synthesis. nih.gov Identifying less expensive, yet equally effective, reagents for the introduction of the Fmoc and Adpoc groups is a primary goal.

Reaction Conditions: Optimizing reaction parameters such as temperature, concentration, and reaction time can significantly improve yield and reduce the formation of impurities. For instance, minimizing the reaction time for the introduction of the Adpoc group can help prevent potential side reactions.

Work-up and Purification: Developing efficient and scalable purification methods is critical. Crystallization is often preferred over chromatographic methods at a large scale due to lower cost and solvent consumption. Identifying suitable solvent systems for the crystallization of this compound is a key aspect of process development.

Waste Management: Large-scale chemical synthesis generates significant amounts of waste. Developing a greener synthetic process with reduced solvent usage and the recycling of reagents or byproducts is an important consideration for environmental sustainability and cost reduction.

Analytical Controls: Implementing robust in-process analytical controls is necessary to monitor the progress of the reaction and ensure the quality of the final product. Techniques like HPLC and NMR are essential for assessing purity and confirming the structure of this compound. rsc.org

During scale-up, issues such as heat transfer, mixing efficiency, and the handling of large quantities of materials become more pronounced. Pilot plant trials are often necessary to identify and address these challenges before moving to full-scale production.

Orthogonal Protecting Group Chemistry of Fmoc Lys Adpoc Oh in Peptide Synthesis

Principles of Fmoc/Adpoc Orthogonality in Multi-Step Chemical Transformations

In peptide synthesis, an orthogonal protection scheme involves the use of multiple protecting groups, each of which can be removed under specific conditions without affecting the others. peptide.combiosynth.com This principle is crucial for complex syntheses, such as the creation of branched or cyclic peptides, or for the introduction of modifications like fluorescent labels or biotin (B1667282) tags at specific sites. peptide.com

The combination of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino (Nα) protection and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Adpoc) group for the side-chain (Nε) protection of lysine (B10760008) exemplifies a truly orthogonal system. uwec.edu The Fmoc group is labile to basic conditions, while the Adpoc group is cleaved under specific, highly acidic conditions. This allows for the selective deprotection of either the Nα-amino group to continue peptide chain elongation or the Nε-amino group for side-chain modification, all while the peptide remains anchored to the solid support and other protecting groups remain intact. biosynth.comaltabioscience.com

Nα-Fmoc Group Cleavage Mechanisms and Reaction Conditions

The Nα-Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). altabioscience.comgoogle.com Its removal is typically achieved by treatment with a secondary amine, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). google.comtotal-synthesis.com

The cleavage mechanism proceeds via a β-elimination (E1cb) pathway. The basic piperidine abstracts the acidic proton on the fluorenyl ring system, which is stabilized by its aromatic character, forming a fluorenyl anion intermediate. total-synthesis.com This intermediate is unstable and rapidly eliminates the carbamate, releasing the free Nα-amine of the peptide and dibenzofulvene (DBF). total-synthesis.com The secondary amine then acts as a scavenger, forming a stable adduct with the electrophilic DBF, which prevents it from undergoing side reactions with other nucleophiles in the system. total-synthesis.comresearchgate.net This deprotection step is generally fast, often completed within minutes at room temperature, and is a critical part of the iterative cycle of amino acid addition in Fmoc-based SPPS. nih.gov

Nε-Adpoc Group Cleavage: Acid-Lability and Selective Deprotection Protocols

The Adpoc protecting group is characterized by its high acid lability. While stable to the basic conditions used for Fmoc removal, the Adpoc group can be selectively cleaved from the lysine side chain using very mild acidic conditions. This high sensitivity to acid allows for its removal without cleaving other more robust acid-labile protecting groups, such as the tert-butyl (tBu) group, which is commonly used to protect the side chains of aspartic acid, glutamic acid, serine, and threonine. iris-biotech.de

Deprotection of the Nε-Adpoc group is typically achieved with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). The concentration of TFA required is significantly lower than that used for the final cleavage of the peptide from the resin, ensuring the integrity of the peptide-resin linkage and other side-chain protecting groups. This selective deprotection unmasks the lysine side-chain amine, making it available for further chemical modification while the peptide remains on the solid support.

| Protecting Group | Cleavage Conditions | Advantages | Disadvantages |

| Adpoc | Very mild acid (e.g., dilute TFA in DCM) | Highly acid-labile, allowing for fine-tuning of selective deprotection. | |

| ivDde | 2% Hydrazine in DMF | Stable to both acid and base, providing high orthogonality. | Hydrazine can also cleave Fmoc groups; can be difficult to remove in some sequences. iris-biotech.de |

| Mtt | Mild acid (e.g., 1% TFA in DCM, often with scavengers) | Acid lability is tunable based on reaction conditions. | Less stable than ivDde to repeated Fmoc deprotection cycles. |

| Aloc | Palladium(0) catalyst (e.g., Pd(PPh3)4) in the presence of a scavenger sigmaaldrich.com | Stable to both acid and base; provides a distinct, non-acidolytic, non-hydrazinolytic cleavage pathway. uwec.edu | Requires use of a heavy metal catalyst, which may require additional washing steps to remove completely. researchgate.net |

Stability and Compatibility of Fmoc-Lys(Adpoc)-OH in Diverse Synthetic Environments

The this compound building block is designed to be robust and compatible with the standard conditions of Fmoc-based SPPS. The Fmoc group is stable to the acidic conditions that might be used for selective Adpoc cleavage, and conversely, the Adpoc group is stable to the basic conditions of Fmoc deprotection. biosynth.com

Applications of Fmoc Lys Adpoc Oh in Advanced Peptide Architectures and Chemical Biology

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

The incorporation of Fmoc-Lys(Alloc)-OH into Solid-Phase Peptide Synthesis (SPPS) is a cornerstone for creating architecturally complex peptides. The defining feature of this building block is the Alloc group protecting the ε-amino group of the lysine (B10760008) side chain. This group is stable under the basic conditions used for Nα-Fmoc group removal (e.g., piperidine) and the acidic conditions for final cleavage and removal of tert-butyl (tBu)-based side-chain protecting groups (e.g., trifluoroacetic acid, TFA). iris-biotech.dehighfine.com The Alloc group's unique removal condition, typically palladium(0)-catalyzed transfer, allows for selective deprotection at a specific point in the synthesis, enabling site-specific modifications or branching. iris-biotech.degoogle.compeptide.com

Automated SPPS Protocols Utilizing Fmoc-Lys(Adpoc)-OH

Modern peptide synthesis heavily relies on automated synthesizers that perform the repetitive cycles of deprotection, washing, and coupling required for chain elongation. beilstein-journals.orgbachem.com Fmoc-Lys(Alloc)-OH is fully compatible with standard automated Fmoc-SPPS protocols. beilstein-journals.orggoogle.com Automated systems, including microwave-assisted synthesizers, can be programmed to incorporate the Fmoc-Lys(Alloc)-OH residue at any desired position in the peptide sequence. rsc.orgmerel.si

The automated protocol involves standard cycles for elongating the main peptide chain. When branching or side-chain modification is required, the automated synthesis is paused after the main chain is assembled. A specific, typically manual or semi-automated, deprotection step is then introduced to remove the Alloc group from the lysine side chain. google.commerel.si This step involves flushing the reactor with a solution containing a palladium catalyst and a scavenger. google.com Once the Alloc group is removed, the automated synthesizer can be programmed to resume synthesis, building a new peptide chain from the now-free ε-amino group of the lysine residue. merel.sicem.com

Optimization of Coupling Efficiencies and Chain Elongation

Achieving high coupling efficiency is crucial in SPPS to prevent the formation of deletion sequences, which are difficult to separate from the final product. The coupling of Fmoc-Lys(Alloc)-OH, like other Fmoc-amino acids, can be optimized by carefully selecting coupling reagents, reaction times, and equivalents of reagents. researchgate.net Uronium/aminium-based reagents such as HBTU, HATU, and HCTU, or carbodiimides like DIC in the presence of an additive like Oxyma Pure, are commonly used to activate the carboxylic acid for amide bond formation. mdpi.compeptidetherapeutics.org

Microwave-assisted SPPS has been shown to significantly enhance coupling efficiency and reduce reaction times, which is particularly beneficial when dealing with sterically hindered couplings that can occur during the synthesis of branched peptides. rsc.orgmerel.si Monitoring the reaction's completion using qualitative tests like the Kaiser or TNBS tests is standard practice to ensure all free amines have been acylated before proceeding to the next cycle. sigmaaldrich.com

| Step | Reagent/Condition | Purpose | Typical Protocol | Reference |

|---|---|---|---|---|

| Nα-Fmoc Deprotection | 20-40% Piperidine (B6355638) in DMF | Removes the temporary Fmoc group from the alpha-amine. | 1-2 treatments for 3-10 minutes each. | mdpi.com |

| Coupling | Fmoc-AA (3-5 eq.), Coupling Reagent (e.g., HCTU, DIC/Oxyma), Base (e.g., DIPEA) | Forms the peptide bond. | 30-60 minutes at room temperature or 5-10 minutes with microwave irradiation. | merel.simdpi.compeptidetherapeutics.org |

| Side-Chain Alloc Deprotection | Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃, morpholine) in DCM/DMF | Selectively removes the Alloc group from the lysine side chain. | 1-3 treatments for 15-60 minutes each under an inert atmosphere. | google.com |

| Final Cleavage & Deprotection | TFA-based cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) | Cleaves the peptide from the resin and removes tBu-based side-chain protecting groups. | 1-3 hours at room temperature. | rsc.orgmdpi.comsigmaaldrich.com |

Construction of Architecturally Complex Peptide Scaffolds

The true utility of Fmoc-Lys(Alloc)-OH is realized in its application to the synthesis of non-linear, architecturally complex peptides. The ability to unmask a reactive site on the lysine side chain orthogonally to the main chain elongation provides a powerful tool for chemists. iris-biotech.deuwec.edu

Convergent Synthesis Strategies Incorporating this compound

Convergent synthesis is a powerful strategy that involves synthesizing separate peptide fragments and then ligating them together. This approach can be more efficient than a single linear synthesis for producing very large proteins. nih.govnih.gov Fmoc-Lys(Alloc)-OH can be integrated into a resin-bound peptide to serve as a specific attachment point for a pre-synthesized fragment. In this strategy, a peptide is synthesized on the solid support containing one or more Fmoc-Lys(Alloc)-OH residues. After the main chain is complete, the Alloc group(s) are selectively removed. google.com A separately synthesized peptide fragment, with an activated C-terminus, can then be coupled to the lysine side-chain amine(s) on the resin, creating a large, branched structure in a highly efficient manner. core.ac.uk

Synthesis of Branched and Dendrimeric Peptides

Branched peptides, where one or more peptide chains are attached to the side chain of a core amino acid, are readily synthesized using Fmoc-Lys(Alloc)-OH. merel.sicem.com The process begins with the synthesis of a primary peptide chain using standard Fmoc-SPPS, incorporating Fmoc-Lys(Alloc)-OH at the desired branching point. Following the completion of the main chain and while it remains attached to the resin, the Alloc group is removed with a palladium catalyst. google.com This exposes the ε-amino group, from which a second peptide chain can be synthesized. merel.sicem.com

This concept can be extended to create peptide dendrimers, which are highly branched, tree-like macromolecules. google.comlifetein.comnih.gov To build subsequent layers of branching, a building block like Fmoc-Lys(Fmoc)-OH is used. mdpi.comqyaobio.com After creating the first branch from the deprotected Alloc group, Fmoc-Lys(Fmoc)-OH can be added. The removal of its two Fmoc groups exposes two new amino functionalities, allowing for the growth of two new peptide chains, doubling the number of branches at that generation. This iterative process allows for the construction of dendrimers with a precise number of branches and defined sequences. mdpi.comnih.gov

Preparation of Multi-Antigen Peptides (MAPs) and Template-Assembled Synthetic Proteins (TASPs)

Multi-Antigen Peptides (MAPs) are a type of dendrimer where the outer branches consist of identical or different antigenic peptide sequences. lifetein.comnih.gov They are often built on a core of lysine residues. The synthesis starts with a lysine core, and successive generations of Fmoc-Lys(Fmoc)-OH are added to create a branched scaffold with 2, 4, or 8 N-terminal amines. lifetein.comqyaobio.com The desired antigenic peptide is then synthesized simultaneously on all of these branches. qyaobio.com Alternatively, Fmoc-Lys(Alloc)-OH can be used in combination with other orthogonally protected lysines (e.g., Fmoc-Lys(Dde)-OH) to create heteromeric MAPs, where different epitopes are synthesized on different branches of the same core matrix. qyaobio.com

Template-Assembled Synthetic Proteins (TASPs) are de novo designed proteins where synthetic secondary structure elements (like α-helices or β-sheets) are attached to a molecular scaffold or template to promote folding into a specific tertiary structure. core.ac.uknih.govnih.gov Orthogonally protected lysine derivatives are essential for these strategies. core.ac.uknih.gov A template molecule, often a cyclic peptide, can be functionalized with several lysine residues, each protected with a different orthogonal group (e.g., Alloc, Dde, Mtt, Boc). core.ac.uk This allows for the sequential and site-specific deprotection and attachment of different peptide fragments, providing precise control over the final macromolecular architecture. core.ac.uknih.gov

| Protecting Group | Chemical Name | Cleavage Condition | Stability | Primary Application | Reference |

|---|---|---|---|---|---|

| Alloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Stable to acid (TFA) and base (piperidine). | Branching, convergent synthesis, MAPs, TASPs. | iris-biotech.degoogle.com |

| Dde/ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl / isovaleryl | 2-5% Hydrazine in DMF | Stable to acid (TFA) and base (piperidine). | Cyclization, branching, MAPs, fluorescent labeling. | cem.comqyaobio.com |

| Mtt | 4-Methyltrityl | Highly dilute acid (e.g., 1% TFA in DCM) | Stable to base (piperidine); labile to standard TFA cleavage. | Side-chain to side-chain cyclization, MAP/TASP core synthesis. | nih.gov |

| Boc | tert-Butoxycarbonyl | Strong acid (e.g., >50% TFA) | Stable to base (piperidine). | Standard side-chain protection; used in orthogonal schemes with very acid-labile resins. | peptide.compeptide.com |

Generation of Cyclic Peptides via Side-Chain to Side-Chain Ligation

The synthesis of cyclic peptides is a powerful strategy to impart conformational rigidity and enhance the biological activity and stability of peptides. This compound serves as a key building block in the formation of cyclic peptides through side-chain to side-chain lactamization.

The general approach involves the solid-phase synthesis of a linear peptide containing this compound and another amino acid with a side chain that can be deprotected orthogonally, such as Asp(OAll) or Glu(OAll). The allyl (All) protecting groups on the aspartic or glutamic acid side chains can be selectively removed using a palladium catalyst, such as Pd(PPh₃)₄, without affecting the Adpoc group or other acid-labile side-chain protecting groups. researchgate.netbiotage.com

Following the selective deprotection of the carboxyl side chain, the Adpoc group on the lysine residue is removed. The exposed amino and carboxyl groups on the respective side chains can then be coupled on-resin to form a lactam bridge, resulting in a side-chain to side-chain cyclized peptide. biotage.comnih.gov This method offers precise control over the cyclization site and is instrumental in creating structurally diverse cyclic peptide libraries. researchgate.net The pseudo-dilution effect achieved by performing the cyclization on the solid support helps to minimize intermolecular side reactions. nih.gov

Table 1: Orthogonal Protecting Groups in Side-Chain to Side-Chain Cyclization

| Amino Acid Derivative | Side-Chain Protecting Group | Deprotection Conditions | Orthogonal To |

| This compound | Adpoc | Mildly acidic conditions | Fmoc, Boc, Allyl |

| Fmoc-Asp(OAll)-OH | Allyl (All) | Pd(0) catalyst | Fmoc, Boc, Adpoc |

| Fmoc-Glu(OAll)-OH | Allyl (All) | Pd(0) catalyst | Fmoc, Boc, Adpoc |

| Fmoc-Lys(Dde)-OH | Dde | 2% Hydrazine in DMF | Fmoc, Boc, Trt |

| Fmoc-Lys(Mtt)-OH | Mtt | Dilute TFA | Fmoc, Boc, Dde |

This table showcases common orthogonally protected amino acids used alongside derivatives like this compound for the synthesis of cyclic peptides.

Role in Peptide-Based Probes for Biological Research

Peptide-based probes are fundamental tools for investigating a wide range of biological processes, including protein-protein interactions, enzyme activity, and cellular signaling. jocpr.com The use of this compound in the synthesis of these probes allows for the precise introduction of reporter groups, cross-linkers, or other functionalities at defined positions within the peptide sequence.

For example, by selectively deprotecting the Adpoc group on a resin-bound peptide, a photo-crosslinking moiety can be attached to the lysine side chain. The resulting probe can be used to identify binding partners in a cellular context. Similarly, the introduction of reporter groups like fluorophores or biotin (B1667282), as discussed previously, transforms peptides into sensitive probes for detection and quantification in various assays. peptide.com The ability to construct these sophisticated molecular probes with high precision is a testament to the utility of orthogonally protected amino acids like this compound in advancing chemical biology research. nih.gov

Methodological Innovations and Research Challenges Associated with Fmoc Lys Adpoc Oh

Application of Microwave-Assisted SPPS for Efficient Peptide Synthesis

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a important technique for accelerating peptide synthesis. researchgate.netnih.gov The application of microwave energy can significantly shorten reaction times for both coupling and deprotection steps, and in many cases, enhance the purity of the crude peptide product. nih.gov

The use of microwave heating has been shown to be advantageous in overcoming some of the challenges associated with "difficult sequences," which are prone to aggregation. frontiersin.org By increasing the reaction temperature, microwave irradiation can help disrupt the intermolecular hydrogen bonding that leads to aggregation, thereby improving the efficiency of both deprotection and coupling reactions. peptide.comresearchgate.net

However, the use of elevated temperatures in SPPS, including microwave-assisted methods, is not without its challenges. A primary concern is the potential for increased side reactions, most notably aspartimide formation when aspartic acid is present in the peptide sequence. nih.gov Racemization of amino acid residues is another potential issue, particularly for sensitive residues like histidine and cysteine. researchgate.netnih.gov

Studies have shown that careful optimization of microwave parameters, such as temperature and irradiation time, is crucial to balance the benefits of accelerated synthesis with the risk of side reactions. researchgate.net For instance, one study found that performing microwave-assisted SPPS at 60°C with specific coupling reagents resulted in low levels of enantiomerization for most amino acids. researchgate.net The development of specialized protocols and equipment for microwave-assisted SPPS continues to be an active area of research, aiming to maximize efficiency while maintaining the integrity of the synthesized peptide. researchgate.netnih.gov

Table 1: Comparison of Traditional and Microwave-Assisted SPPS

| Parameter | Traditional SPPS (Room Temperature) | Microwave-Assisted SPPS (Elevated Temperature) |

| Reaction Time | Longer (hours to days) | Shorter (minutes to hours) nih.gov |

| Coupling Efficiency | Can be lower for difficult sequences | Generally higher, especially for difficult sequences researchgate.net |

| Potential for Aggregation | Higher, especially for hydrophobic sequences peptide.com | Lower due to thermal disruption of aggregates peptide.com |

| Risk of Side Reactions | Lower risk of temperature-dependent side reactions | Higher risk of aspartimide formation and racemization nih.gov |

| Overall Yield | Can be lower due to incomplete reactions | Often higher due to improved efficiency researchgate.net |

Strategies for Mitigating Synthetic Difficulties (e.g., aggregation, incomplete deprotection)

The synthesis of long or complex peptides using Fmoc-Lys(Adpoc)-OH can be hampered by several difficulties, primarily peptide aggregation and incomplete deprotection of the Fmoc or Adpoc groups. peptide.comthermofisher.com

Aggregation: Peptide chain aggregation on the solid support is a major obstacle in SPPS, leading to reduced reagent accessibility and consequently, incomplete coupling and deprotection reactions. peptide.com This is particularly prevalent in hydrophobic sequences. peptide.com Several strategies have been developed to mitigate aggregation:

Chaotropic Agents: The addition of chaotropic salts like LiCl or KSCN to the reaction mixture can disrupt the hydrogen bonds responsible for aggregation.

Solvent Choice: Using alternative solvents to DMF, such as N-methylpyrrolidone (NMP) or adding DMSO, can improve the solvation of the growing peptide chain and reduce aggregation. peptide.com

Backbone Protection: The introduction of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), can prevent the formation of the intermolecular hydrogen bonds that cause aggregation. peptide.comnih.gov

Pseudoprolines: Incorporating pseudoproline dipeptides at specific points in the sequence can disrupt the formation of secondary structures that lead to aggregation.

Microwave Irradiation: As discussed previously, applying microwave energy can effectively disrupt aggregates. peptide.com

Incomplete Deprotection: Incomplete removal of the Fmoc or Adpoc protecting groups can lead to the formation of deletion sequences, which are difficult to separate from the target peptide. thermofisher.com

Fmoc Deprotection: If Fmoc deprotection is slow or incomplete, switching to a stronger base like 1,8-diazabicycloundec-7-ene (DBU) in the deprotection reagent can be effective. peptide.commdpi.com Monitoring the deprotection using UV-Vis spectroscopy can provide real-time information on the reaction's progress. amidetech.com

Adpoc Deprotection: The Adpoc group is typically removed under mild acidic conditions. In cases of incomplete deprotection, optimizing the reaction time and the concentration of the deprotecting agent (e.g., trifluoroacetic acid) may be necessary. The choice of scavengers during cleavage is also critical to prevent side reactions. uwec.edu

Development of Novel Reagents and Coupling Conditions for Enhanced Synthetic Fidelity

The fidelity of peptide synthesis heavily relies on the efficiency and selectivity of the coupling reagents and the conditions under which they are used. Research in this area is continuously evolving to address the challenges posed by complex peptide sequences.

The development of uronium/aminium-based coupling reagents such as HATU, HBTU, and HCTU has significantly improved coupling efficiency and reduced racemization compared to older carbodiimide-based methods. peptide.com These reagents, when used in combination with a base like N,N-diisopropylethylamine (DIEA), rapidly form the active ester of the Fmoc-amino acid, leading to faster and more complete coupling reactions.

For particularly difficult couplings, such as those involving sterically hindered amino acids or N-methylated residues, specialized reagents like PyAOP and PyBOP have proven to be highly effective. peptide.com The choice of the coupling reagent and additives can be critical. For example, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives to the coupling mixture can suppress racemization and other side reactions. peptide.com

Furthermore, the development of novel protecting groups that are orthogonal to the Fmoc/tBu strategy allows for the synthesis of more complex and modified peptides. The Adpoc group on this compound is one such example, enabling selective deprotection and modification of the lysine (B10760008) side chain. lookchem.com The use of other orthogonal protecting groups like ivDde, Mmt, or Alloc in conjunction with this compound allows for the synthesis of branched or cyclic peptides. cem.com

Table 2: Common Coupling Reagents in Fmoc SPPS

| Reagent | Full Name | Advantages | Common Applications |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High coupling efficiency, low racemization | Standard and difficult couplings |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient and fast coupling peptide.com | Routine peptide synthesis |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for sterically hindered couplings | Synthesis of complex peptides |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Cost-effective, reduces racemization when used with HOBt | Standard peptide synthesis |

Advancements in Analytical Techniques for Characterizing Complex Peptide Products Synthesized with this compound

The characterization of synthetic peptides, especially complex ones synthesized using derivatives like this compound, is crucial to ensure their purity, identity, and structural integrity. researchgate.net A range of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of synthetic peptides. researchgate.netnih.gov By using a C18 column and a gradient of an organic solvent like acetonitrile (B52724) in water with an ion-pairing agent such as trifluoroacetic acid (TFA), it is possible to separate the target peptide from impurities like deletion sequences, truncated peptides, and products of side reactions. nih.gov The development of ultra-high-performance liquid chromatography (UHPLC) offers even greater resolution and faster analysis times, which is particularly beneficial for analyzing complex mixtures. nih.gov

Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide. researchgate.netnih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, aiding in the identification of impurities and degradation products. nih.gov Tandem mass spectrometry (MS/MS) is used for peptide sequencing, which confirms the correct amino acid sequence and can help to pinpoint the location of any modifications or side reactions. anaquant.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed structural information about the peptide in solution, including its secondary structure. nih.gov While not routinely used for every synthetic peptide due to its complexity and the amount of sample required, it is a powerful tool for characterizing the three-dimensional structure of complex peptides. researchgate.net

Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the synthesized peptide and to quantify the peptide content. jpt.com It involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified. jpt.com

Capillary Electrophoresis (CE): CE is another high-resolution separation technique that can be used to analyze the purity of peptides, offering a different selectivity compared to HPLC. mdpi.com

The combination of these analytical techniques provides a comprehensive characterization of peptide products synthesized with this compound, ensuring their quality for subsequent applications. researchgate.netnih.gov

Future Research Perspectives and Emerging Directions for Fmoc Lys Adpoc Oh Chemistry

Exploration of Next-Generation Orthogonal Protecting Group Systems

The synthesis of complex peptides, such as branched or cyclic structures, necessitates a high degree of orthogonality in protecting group strategies. csic.es The standard Fmoc/tBu (tert-butyl) approach, while robust, is often insufficient for these intricate designs. csic.esresearchgate.net This has spurred the development of multi-dimensional protecting group schemes that allow for the selective deprotection of specific sites on a peptide backbone. csic.esresearchgate.net

The Adpoc group, with its characteristic cleavage conditions, can be integrated into these multi-dimensional strategies. Future research will likely focus on combining Fmoc-Lys(Adpoc)-OH with other orthogonal protecting groups to achieve even greater synthetic flexibility. For instance, the development of protecting groups that are labile to specific enzymes, light, or other unique chemical triggers would complement the acid-labile Adpoc group, enabling the synthesis of highly complex and multifunctional peptides.

A key challenge in solid-phase peptide synthesis (SPPS) is the potential for side reactions, such as the migration of protecting groups. iris-biotech.de The Dde and ivDde groups, for example, which are often used for orthogonal protection of lysine (B10760008) side chains, can sometimes be unstable to the piperidine (B6355638) used for Fmoc removal, leading to scrambling. iris-biotech.de Research into the compatibility and stability of the Adpoc group in the presence of various deprotection reagents for other orthogonal groups will be crucial. This will involve systematic studies to evaluate potential side reactions and optimize reaction conditions to ensure the integrity of the peptide during synthesis.

Table 1: Comparison of Lysine Side-Chain Protecting Groups

| Protecting Group | Cleavage Condition | Key Features | Potential Issues |

| Boc | Strong acid (e.g., TFA) | Widely used, stable to piperidine | Not orthogonal to tBu-based side-chain protection |

| Dde | Hydrazine | Orthogonal to Fmoc/tBu | Can be unstable to piperidine, potential for scrambling iris-biotech.de |

| ivDde | Hydrazine | More stable than Dde | Can be difficult to remove completely iris-biotech.de |

| Mtt | Mild acid (e.g., 1% TFA) | Orthogonal to Fmoc/tBu | Requires careful control of acid concentration |

| Adpoc | Mild acid (e.g., 1-3% TFA) | Highly acid-labile, orthogonal to Fmoc/tBu |

Rational Design of Peptide-Based Tools for Proteomics and Chemical Biology

The ability to introduce specific modifications at defined positions within a peptide is essential for creating tools to study biological processes. nih.govokayama-u.ac.jp this compound provides a handle for the site-specific incorporation of labels, crosslinkers, or other functional moieties.

The rational design of peptide-based tools often involves computational modeling and structural analysis to predict how a peptide will interact with its target. nih.govokayama-u.ac.jp By using this compound, researchers can synthesize peptides with a strategically placed lysine residue, which, after deprotection of the Adpoc group, can be conjugated to a variety of probes. This allows for the creation of customized tools for applications such as:

Protein-protein interaction mapping: Peptides designed to mimic protein binding domains can be synthesized with a photo-crosslinkable group attached to the lysine side chain.

Enzyme activity probes: Peptides containing a fluorophore and a quencher can be designed to signal the activity of a specific protease.

Cellular imaging: Peptides can be labeled with fluorescent dyes to visualize their localization and trafficking within cells.

Future research in this area will likely focus on the development of novel conjugation chemistries that are compatible with the Adpoc deprotection conditions. This will expand the range of modifications that can be introduced and enhance the sophistication of the resulting peptide-based tools.

Integration of this compound into Advanced Chemical Ligation Strategies

Chemical ligation techniques, such as native chemical ligation (NCL), are powerful methods for the synthesis of large proteins by joining smaller, unprotected peptide fragments. iris-biotech.de The use of orthogonally protected building blocks is critical for the successful application of these strategies.

This compound can be used to introduce a "masked" thioester precursor at a specific site within a peptide sequence. After assembly of the peptide on the solid support, the Adpoc group can be selectively removed, and the exposed amine can be converted to a thioester. This allows for the creation of peptide segments that can be used in subsequent NCL reactions.

The development of new ligation chemistries that are compatible with a wider range of functional groups is an active area of research. The unique properties of the Adpoc group may enable its use in novel ligation strategies that go beyond traditional NCL. For example, the mild deprotection conditions of the Adpoc group could be advantageous in ligation schemes that are sensitive to harsh reagents.

Potential in the Synthesis of Peptide-Drug Conjugates and Molecular Probes for Target Validation

Peptide-drug conjugates (PDCs) are an emerging class of therapeutics that combine the targeting ability of a peptide with the potency of a small-molecule drug. medchemexpress.com The synthesis of PDCs requires precise control over the site of drug conjugation to ensure a homogeneous product with optimal therapeutic properties.

This compound can serve as a key building block for the synthesis of PDCs. By incorporating this amino acid into the peptide sequence, a specific site for drug attachment can be introduced. After synthesis of the peptide, the Adpoc group can be removed, and the drug can be conjugated to the lysine side chain. This approach allows for the creation of well-defined PDCs with a specific drug-to-peptide ratio.

Similarly, molecular probes are essential tools for target validation in drug discovery. nih.gov These probes are often designed to bind to a specific protein and can be used to confirm its role in a disease process. The use of this compound in the synthesis of molecular probes allows for the site-specific incorporation of reporter tags, such as biotin (B1667282) or fluorescent dyes, which can be used to detect the probe and its target. iris-biotech.de

Future research in this area will likely focus on the development of new linker technologies that can be used to attach drugs and probes to the lysine side chain. These linkers may be designed to be cleavable under specific conditions, such as in the tumor microenvironment, to ensure targeted drug release.

Q & A

Basic Research Questions

Q. What is the role of the Adpoc protecting group in Fmoc-Lys(Adpoc)-OH during solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The Adpoc group protects the ε-amino side chain of lysine during SPPS, enabling selective deprotection under mild acidic conditions (e.g., dilute TFA) without affecting the Fmoc group on the α-amino terminus. This orthogonal protection strategy is critical for synthesizing peptides requiring site-specific modifications or branched architectures. Researchers should validate deprotection efficiency using analytical techniques like HPLC or MALDI-TOF MS .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store the compound at -20°C in airtight, moisture-free containers to prevent hydrolysis of the Adpoc group. Prior to use, equilibrate to room temperature in a desiccator to avoid condensation. For solubility, pre-dissolve in DMF or DCM, as these solvents minimize side reactions during coupling. Always verify purity via HPLC (>95%) before incorporation into peptide sequences .

Q. What analytical methods are recommended for confirming the purity and identity of this compound?

- Methodological Answer : Use reversed-phase HPLC with UV detection (254 nm) to assess purity, coupled with LC-MS or MALDI-TOF MS for molecular weight confirmation. NMR (¹H and ¹³C) is essential for verifying structural integrity, particularly the presence of Adpoc-specific peaks (e.g., tert-butyl signals). Cross-reference spectral data with published standards to rule out impurities .

Advanced Research Questions

Q. How can researchers mitigate premature deprotection of the Adpoc group during prolonged peptide chain elongation?

- Methodological Answer : Premature deprotection may occur under strongly acidic or basic conditions. To prevent this:

- Use mild Fmoc deprotection agents (20% piperidine in DMF) and avoid prolonged exposure to TFA during resin cleavage.

- Monitor reaction progress via Kaiser tests or FT-IR spectroscopy to detect incomplete couplings, which may necessitate repeated deprotection cycles.

- If instability persists, substitute Adpoc with Alloc (removed via Pd(0)) or Dde (removed with hydrazine) for enhanced orthogonality .

Q. What strategies optimize coupling efficiency of this compound in sterically hindered peptide sequences?

- Methodological Answer : For hindered environments:

- Employ double coupling protocols using activating agents like HATU or PyAOP in DMF.

- Increase reaction time (2–4 hours) and temperature (40–50°C) to enhance kinetics.

- Add backbone-protecting groups (e.g., pseudoproline dipeptides) to reduce steric hindrance. Validate coupling efficiency via quantitative ninhydrin tests .

Q. How can this compound be integrated into enzyme inhibitor libraries for high-throughput screening?

- Methodological Answer : Incorporate this compound into fluorogenic substrate libraries by:

Solid-phase synthesis of peptide backbones with Adpoc-protected lysine.

Post-synthetic modification of the ε-amino group with inhibitory moieties (e.g., electrophilic warheads).

Screening against target enzymes (e.g., proteases) using fluorescence-based assays. Reduced fluorescence in inhibitor-containing wells indicates successful binding .

Q. What experimental approaches resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer : Systematically test solubility in DMF, DCM, NMP, and THF under varying temperatures (0–50°C). Use dynamic light scattering (DLS) to detect aggregation. If solubility is inconsistent:

- Add co-solvents (e.g., 1% acetic acid in DMF) or chaotropic agents (e.g., urea).

- Substitute with alternative protecting groups (e.g., Boc or Ac) if solubility issues persist. Document solvent-specific solubility thresholds for reproducibility .

Q. How can this compound facilitate the design of self-assembling peptide hydrogels for drug delivery?

- Methodological Answer : The hydrophobic Adpoc group enhances amphiphilicity, promoting self-assembly into β-sheet-rich nanofibers. To optimize gelation:

- Adjust pH (5.5–7.4) and ionic strength to modulate electrostatic interactions.

- Co-assemble with complementary Fmoc-amino acids (e.g., Fmoc-Phe-OH) to tune mechanical properties.

- Load therapeutics (e.g., doxorubicin) during gelation and assess release kinetics via UV-Vis spectroscopy .

Key Considerations for Researchers

- Orthogonal Protection : Combine Adpoc with photolabile (e.g., NVOC) or enzymatically cleavable groups for multifunctional peptide design .

- Safety : While not classified as hazardous, adhere to PPE guidelines (gloves, goggles) to prevent inhalation or skin contact .

- Troubleshooting : For side reactions (e.g., lactam formation), use MS/MS fragmentation to identify byproducts and adjust coupling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.